molecular formula C23H22ClN3O2 B14919095 7-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one

7-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14919095
M. Wt: 407.9 g/mol
InChI Key: VYOBORMSNLOFTJ-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 3-chlorophenyl and 4-methoxyphenyl groups can be done through nucleophilic substitution reactions.

    Amidation: The final step might involve the formation of the amide bond under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the quinazolinone core or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could lead to fully saturated quinazolinone compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might exhibit similar activities.

Medicine

In medicine, compounds like 7-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one could be investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-chlorophenyl)-2-{[2-(4-hydroxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one
  • 7-(3-bromophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one
  • 7-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-6,7-dihydroquinazolin-4(5H)-one

Uniqueness

The uniqueness of 7-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparing it with similar compounds can help identify structure-activity relationships and optimize its properties for specific applications.

Properties

Molecular Formula

C23H22ClN3O2

Molecular Weight

407.9 g/mol

IUPAC Name

7-(3-chlorophenyl)-2-[2-(4-methoxyphenyl)ethylamino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H22ClN3O2/c1-29-19-7-5-15(6-8-19)9-10-25-23-26-14-20-21(27-23)12-17(13-22(20)28)16-3-2-4-18(24)11-16/h2-8,11,14,17H,9-10,12-13H2,1H3,(H,25,26,27)

InChI Key

VYOBORMSNLOFTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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